2-(aziridin-1-ylmethyl)-1H-pyrrole
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Overview
Description
2-(Aziridin-1-ylmethyl)-1H-pyrrole is an organic compound that features both an aziridine and a pyrrole ring Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity, while pyrroles are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aziridin-1-ylmethyl)-1H-pyrrole typically involves the formation of the aziridine ring followed by its attachment to the pyrrole ring. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring, which is then coupled with a pyrrole derivative . Another approach involves the addition of nitrenes to alkenes to form the aziridine ring, followed by its attachment to the pyrrole ring .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . The Wenker synthesis, which involves the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination, is another industrial method used to produce aziridines .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-ylmethyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic nitrogen sources for aziridination, strong bases for ring-opening reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening can lead to the formation of amine derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(Aziridin-1-ylmethyl)-1H-pyrrole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(aziridin-1-ylmethyl)-1H-pyrrole involves its high ring strain and reactivity, particularly of the aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can disrupt biological processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.
Uniqueness
2-(Aziridin-1-ylmethyl)-1H-pyrrole is unique due to the combination of aziridine and pyrrole rings in a single molecule.
Properties
IUPAC Name |
2-(aziridin-1-ylmethyl)-1H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7(8-3-1)6-9-4-5-9/h1-3,8H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXAYLULTDFKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2=CC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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